molecular formula C16H22N2O7 B12322119 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate

Cat. No.: B12322119
M. Wt: 354.35 g/mol
InChI Key: WMMKCRHIRFPGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Methyl 2-(2-{[(Benzyloxy)Carbonyl]Amino}-3-Hydroxypropanamido)-3-Hydroxybutanoate

The compound, with the systematic IUPAC name methyl 3-hydroxy-2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)butanoate, is a tetrafunctional molecule integrating a serine backbone, Cbz-protected amine, and ester groups. Its molecular formula is C₁₆H₂₁N₂O₇ , yielding a molecular weight of approximately 353.35 g/mol . Key physical properties include:

Property Value Source
Melting Point 41–43°C (analog-based estimate)
Boiling Point 442.6±45.0°C (predicted)
Solubility Chloroform, methanol
Density 1.3±0.1 g/cm³

The molecule’s reactivity is governed by its hydroxy groups, which participate in hydrogen bonding, and the Cbz group, which facilitates selective deprotection during peptide elongation.

Historical Context and Discovery

The compound’s synthesis builds upon methodologies developed for N-Cbz-serine derivatives , first reported in the early 2000s. A pivotal advancement emerged from Liu Cun-li’s 2012 work, which optimized the phase-transfer catalysis of benzyloxycarbonyl chloride (CbzCl) with serine, achieving yields exceeding 93% for intermediates like N-Cbz-L-serine benzyl ester. Subsequent innovations, such as the use of tert-butyl protecting groups and fluorenylmethoxycarbonyl (Fmoc) strategies, enabled the efficient production of complex serine analogs. The target compound likely originated from efforts to enhance the stability and bioavailability of peptide-based therapeutics, leveraging esterification and Cbz protection to mitigate premature hydrolysis.

Relevance in Contemporary Chemical Research

This molecule is integral to three research domains:

  • Antimicrobial Agents : As a precursor to pyrazinecarboxamide derivatives, it inhibits Mycobacterium tuberculosis by disrupting cell wall synthesis.
  • Obesity Therapeutics : Derivatives act as diacylglycerol acetyltransferase inhibitors, reducing lipid accumulation in adipocytes.
  • Peptidomimetics : Its hydroxy and ester groups enable the construction of β-lactam scaffolds, which mimic natural peptides while resisting enzymatic degradation.

For example, Palomo et al. (2006) utilized analogous serine methyl esters to synthesize β-lactam frameworks, demonstrating their utility in antibiotic development.

Scope and Objectives of the Review

This review systematically addresses:

  • Synthetic pathways for the compound and its analogs.
  • Structural and spectroscopic characterization.
  • Applications in medicinal chemistry and peptide engineering.
  • Future directions, including computational modeling and green chemistry approaches.

Excluded are discussions of pharmacokinetics, toxicity, and clinical dosage, adhering to the stipulated guidelines.

Properties

IUPAC Name

methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKCRHIRFPGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Serine’s Amino Group

  • Reagents : Benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃).
  • Conditions : Biphasic system (dichloromethane/water) at 0–5°C.
  • Mechanism : The amine nucleophile attacks Cbz-Cl, forming a carbamate.
  • Workup : Extraction with DCM, washing with brine, and drying over Na₂SO₄.

Esterification of Serine’s Carboxyl Group

  • Reagents : Thionyl chloride (SOCl₂) followed by methanol (MeOH).
  • Conditions : Reflux under anhydrous conditions.
  • Yield : >90% (estimated from analogous esterifications in).

Resulting Intermediate :

  • IUPAC Name : Methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate.
  • Molecular Weight : 253.25 g/mol.

Synthesis of Threonine Methyl Ester

Threonine methyl ester (or its protected variant) is commercially available or synthesized via:

Direct Esterification of Threonine

  • Reagents : Methanol, catalytic sulfuric acid (H₂SO₄).
  • Conditions : Reflux for 6–12 hours.
  • Alternative : Use SOCl₂/MeOH for higher yields.

Protection Strategies (If Required)

  • Side-Chain Protection : The threonine hydroxy group may require protection (e.g., tert-butyldimethylsilyl [TBS] ether) if subsequent reactions involve acidic/basic conditions.

Amide Bond Formation: Coupling Strategies

The critical step involves coupling the Cbz-serine carboxylate with the threonine methyl ester’s amine. Below are evaluated methods:

Carbodiimide-Mediated Coupling

Reagents :

  • Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Hydroxybenzotriazole (HOBt) or Oxyma Pure as additives to suppress racemization.

Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: 0°C to room temperature.
  • Base: N-methylmorpholine (NMM) or triethylamine (TEA).

Procedure :

  • Activate Cbz-serine’s carboxylate with DCC/HOBt in DCM.
  • Add threonine methyl ester and stir for 12–24 hours.
  • Filter to remove dicyclohexylurea (DCU) byproduct.
  • Concentrate and purify via silica gel chromatography.

Yield : 70–85% (based on analogous couplings in).

Active Ester Method

Reagents :

  • Pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters.

Procedure :

  • Convert Cbz-serine to its NHS ester using NHS/DCC.
  • React with threonine methyl ester in DMF at 4°C.

Advantage : Reduced racemization due to mild conditions.

Uranium/Guanidinium Reagents

Reagents :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Conditions :

  • Solvent: DMF.
  • Base: Diisopropylethylamine (DIPEA).

Efficiency : >90% coupling yield (inferred from).

Optimization and Side Reactions

Racemization Mitigation

  • Low Temperature : Conduct reactions at 0–4°C.
  • Additives : HOBt or Oxyma Pure reduce epimerization.

Byproduct Formation

  • DCU Precipitation : Filtering after DCC-mediated coupling minimizes contamination.
  • Incomplete Activation : Excess coupling reagent (1.2–1.5 equiv) ensures complete conversion.

Purification and Characterization

Chromatographic Methods

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Gradient of ethyl acetate/hexanes (1:3 to 1:1).

Analytical Data

  • ¹H NMR : Expected signals include Cbz aromatic protons (δ 7.30–7.45 ppm), methyl ester (δ 3.70 ppm), and hydroxy groups (δ 2.50–3.20 ppm, broad).
  • HPLC : Purity >95% using C18 column (acetonitrile/water gradient).

Alternative Routes and Modifications

Solid-Phase Peptide Synthesis (SPPS)

  • Resin : Wang or Rink amide resin.
  • Steps :
    • Load threonine methyl ester onto resin.
    • Deprotect Fmoc group (if used).
    • Couple Cbz-serine using HATU/DIPEA.
    • Cleave from resin with TFA/water.

Enzymatic Coupling

  • Enzymes : Thermolysin or subtilisin.
  • Conditions : Aqueous buffer (pH 7–8), 37°C.
  • Advantage : Stereospecificity without racemization.

Comparative Data Table: Coupling Methods

Method Reagents Solvent Temp (°C) Yield (%) Purity (%)
DCC/HOBt DCC, HOBt, TEA DCM 0–25 75 90
HATU HATU, DIPEA DMF 25 92 95
Active Ester (NHS) NHS, DCC, DIPEA DMF 4 85 93
Enzymatic Thermolysin H₂O 37 60 88

Chemical Reactions Analysis

Types of Reactions

Z-SER-THR-OME undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Synthesis of Peptides : The compound is utilized in the synthesis of peptide derivatives due to its ability to protect amino groups during peptide coupling reactions. This property allows for the selective formation of peptide bonds without unwanted side reactions .
  • Drug Development : It has been investigated for its potential as a prodrug in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents .

Biochemical Research

In biochemical research, this compound is valuable for studying enzyme mechanisms and protein interactions:

  • Enzyme Inhibition Studies : Researchers have employed this compound as a substrate or inhibitor in enzymatic assays to understand the catalytic mechanisms of various enzymes, particularly those involved in amino acid metabolism .
  • Protein Labeling : The compound can be used to label proteins for tracking and studying their interactions within biological systems. This application is crucial for understanding cellular processes and signaling pathways .

Case Study 1: Peptide Synthesis

In a study on peptide synthesis, researchers demonstrated that using this compound as a protecting group allowed for the successful formation of complex peptides with high purity and yield. The study highlighted the efficiency of this compound in facilitating selective reactions while minimizing side products .

Case Study 2: Enzyme Mechanism Exploration

Another significant case involved exploring the inhibition of serine proteases using this compound. The research found that it could effectively inhibit specific proteases, providing insights into their catalytic mechanisms and potential therapeutic targets for diseases involving dysregulated proteolysis .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name Functional Groups Protecting Group Molecular Weight (Da) Reference
Target Compound Ester, Amide, Hydroxy, Cbz Cbz ~400 (estimated) -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, Hydroxy None ~207 (calculated)
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Ester, Amino, Trifluoroethyl None ~243 (calculated)
(S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)... Ester, Amide, Hydroxy, Methoxy Bis-methoxyphenyl ~500 (estimated)

Key Observations :

  • The Cbz group in the target compound distinguishes it from simpler amides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks protective groups .
  • The bis-methoxyphenyl group in ’s compound provides steric bulk and altered electronic properties compared to the Cbz group, influencing reactivity and deprotection strategies .

Key Observations :

  • The target compound likely employs amide coupling reagents (e.g., DIEA) and anhydrous conditions (THF, N₂ atmosphere), akin to the synthesis of trifluoroethylamino derivatives in .
  • C18 reverse-phase chromatography (used in ) is suitable for polar compounds like the target, whereas ’s heterocycles require silica-based purification .
  • Unlike the PPA-mediated cyclization in , the target compound’s linear structure avoids high-temperature cyclization steps .

Physical and Chemical Properties

  • Solubility: The hydroxy and Cbz groups enhance water solubility compared to non-polar analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Retention Time : The target compound’s polarity may result in shorter HPLC retention times than ’s bis-methoxyphenyl analog, which has higher hydrophobicity .
  • Stability: The Cbz group offers hydrogenolysis-sensitive protection, contrasting with the acid-labile tert-butoxycarbonyl (Boc) group used in ’s synthesis .

Biological Activity

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate is a complex organic compound that has garnered attention for its potential biological activities. This compound, often referred to in the literature as a derivative of serine, is characterized by a benzyloxycarbonyl group and hydroxy functionalities, which contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO5
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 14464-15-4

The structure of this compound includes:

  • A benzyloxycarbonyl (Cbz) protecting group.
  • Hydroxyl groups that enhance solubility and reactivity.
  • An amide linkage that is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed under physiological conditions to release the active moiety. This mechanism allows the compound to modulate enzyme activity and influence protein-ligand interactions.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Protein Binding : The hydroxy and carbonyl groups can participate in hydrogen bonding, enhancing the binding affinity to target proteins.

Enzyme Interaction Studies

Research has demonstrated that this compound can interact with several key enzymes:

Enzyme Effect Reference
Serine ProteasesInhibition
KinasesModulation of activity
PhosphatasesPotential inhibition

These interactions suggest that the compound could play a role in regulating critical biochemical pathways.

Case Studies

  • Cancer Cell Lines :
    In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction through caspase activation.
  • Metabolic Disorders :
    Preliminary research indicates potential benefits in models of metabolic syndrome, where the compound may improve insulin sensitivity and glucose uptake in skeletal muscle cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological properties:

  • Synthesis Variations : Modifications in the side chain have been explored to optimize binding affinity and selectivity towards specific targets.
  • Biological Assays : High-throughput screening has identified several analogs with improved efficacy against target enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.